N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 313966-56-2
VCID: VC11983476
InChI: InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18/h1-9,18H,(H,19,20)
SMILES: C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F
Molecular Formula: C16H11FN2O2
Molecular Weight: 282.27 g/mol

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

CAS No.: 313966-56-2

Cat. No.: VC11983476

Molecular Formula: C16H11FN2O2

Molecular Weight: 282.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide - 313966-56-2

Specification

CAS No. 313966-56-2
Molecular Formula C16H11FN2O2
Molecular Weight 282.27 g/mol
IUPAC Name N-(3-fluorophenyl)-2-iminochromene-3-carboxamide
Standard InChI InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18/h1-9,18H,(H,19,20)
Standard InChI Key UMDHSZZXASPFJD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure comprises a chromene scaffold (benzopyran) fused to a 3-fluorophenyl group via a carboxamide bridge. The chromene system consists of a benzene ring (C1–C6) fused to a pyrone ring (O1, C7–C9), while the imino group (=N–) at position 2 and the carboxamide (-CONH-) at position 3 introduce hydrogen-bonding capabilities. The fluorine atom at the meta position of the phenyl ring enhances electronegativity, influencing dipole interactions and metabolic stability .

Table 1: Key Structural Descriptors

ParameterValueSource
Molecular FormulaC16H11FN2O2\text{C}_{16}\text{H}_{11}\text{FN}_2\text{O}_2
Molecular Weight282.27 g/mol
IUPAC Name2-(3-Fluorophenylimino)-2H-chromene-3-carboxamide
InChI KeyUMDHSZZXASPFJD-UHFFFAOYSA-N

Conformational Rigidity and Hydrogen Bonding

Density functional theory (DFT) studies on analogous 2-iminochromenes reveal planar geometries stabilized by intramolecular N–H···N hydrogen bonds between the imino group and adjacent nitrogen atoms . In N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide, this interaction likely enforces a rigid, conjugated π-system, as evidenced by bond lengths:

  • C1=N1\text{C1} = \text{N1}: 1.268–1.281 Å

  • N1–C10\text{N1}–\text{C10}: 1.402–1.407 Å .

The fluorine atom participates in weak C–H···F interactions, further stabilizing crystal packing in solid-state forms .

Synthesis and Optimization Strategies

Knoevenagel Condensation

A scalable route involves Knoevenagel condensation between salicylaldehyde derivatives and N-substituted cyanoacetamides in aqueous sodium carbonate (Na₂CO₃) or bicarbonate (NaHCO₃) at ambient temperatures . This method achieves >85% yield with high atom economy, avoiding toxic solvents.

Table 2: Representative Synthesis Conditions

ReactantCatalystTemperatureYieldReference
Salicylaldehyde derivativeNaHCO₃25°C89%
3-Fluoroaniline derivativeNa₂CO₃25°C92%

Post-Synthetic Modifications

Treatment with aqueous HCl converts the 2-imino group to a 2-oxo moiety, yielding 2-oxochromene derivatives . This reactivity underscores the compound’s versatility as a precursor for analogs with tuned electronic profiles.

Biological Activities and Mechanisms

Antibacterial and Antifungal Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). The mechanism may involve disruption of microbial cell membranes via lipophilic interactions with the fluorophenyl group.

Challenges and Future Directions

Solubility and Bioavailability

Aqueous solubility data are absent in public databases, posing formulation challenges. Structural modifications, such as adding hydrophilic substituents (e.g., -OH, -SO₃H), could improve pharmacokinetics.

Polymorphism and Stability

Analogous 2-iminochromenes exhibit polymorphism, with planar and nonplanar conformers differing in bioavailability . For N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide, crystallographic studies are needed to identify stable polymorphs.

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